molecular formula C8H10O2 B3031645 3-(Hydroxymethyl)-5-methylphenol CAS No. 606488-95-3

3-(Hydroxymethyl)-5-methylphenol

Cat. No.: B3031645
CAS No.: 606488-95-3
M. Wt: 138.16 g/mol
InChI Key: SDJQWNMVKBEBSJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 5-methylphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 5-methylphenol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-methylphenol

    Reduction: 5-Methylphenol

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)-5-methylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-5-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to modulate biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylphenol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    3-(Hydroxymethyl)phenol: Similar structure but without the methyl group, affecting its physical and chemical characteristics.

    4-(Hydroxymethyl)-5-methylphenol: Positional isomer with the hydroxymethyl group at a different location on the benzene ring.

Uniqueness

3-(Hydroxymethyl)-5-methylphenol is unique due to the specific positioning of the hydroxymethyl and methyl groups on the benzene ring

Properties

IUPAC Name

3-(hydroxymethyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJQWNMVKBEBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592468
Record name 3-(Hydroxymethyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606488-95-3
Record name 3-(Hydroxymethyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-5-methylphenol
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3-(Hydroxymethyl)-5-methylphenol
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3-(Hydroxymethyl)-5-methylphenol
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3-(Hydroxymethyl)-5-methylphenol
Reactant of Route 5
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Reactant of Route 6
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